6-Fluoro-8-nitroquinoline chemical properties
6-Fluoro-8-nitroquinoline chemical properties
An In-depth Technical Guide to the Chemical Properties of 6-Fluoro-8-nitroquinoline
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 6-Fluoro-8-nitroquinoline
In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold stands as a privileged heterocyclic structure, forming the core of numerous therapeutic agents and functional materials. The strategic functionalization of this scaffold allows for the fine-tuning of its physicochemical and biological properties. 6-Fluoro-8-nitroquinoline is a prime example of such a strategically designed building block. The incorporation of a fluorine atom at the 6-position and a nitro group at the 8-position imparts unique electronic characteristics that make it a valuable precursor for a wide range of chemical transformations.
The fluorine substituent, being highly electronegative and relatively small, can enhance metabolic stability, improve membrane permeability, and increase binding affinity of derivative molecules through favorable electrostatic interactions.[1] Concurrently, the powerful electron-withdrawing nitro group at the C-8 position significantly influences the molecule's reactivity, activating the benzene ring for nucleophilic substitution and serving as a versatile chemical handle for further modifications, such as reduction to an amino group.[1] This guide provides a comprehensive technical overview of the core chemical properties, synthesis, and reactivity of 6-Fluoro-8-nitroquinoline, offering field-proven insights for researchers in drug discovery and chemical synthesis.
Core Physicochemical and Structural Properties
6-Fluoro-8-nitroquinoline is a solid at room temperature, and its core properties are summarized below.[2] Understanding these fundamental characteristics is the first step in designing synthetic routes and predicting its behavior in various chemical environments.
| Property | Value | Reference |
| CAS Number | 343-26-0 | [3] |
| Molecular Formula | C₉H₅FN₂O₂ | [2] |
| Molecular Weight | 192.15 g/mol | [2] |
| IUPAC Name | 6-fluoro-8-nitroquinoline | |
| Canonical SMILES | C1=CC2=CC(=CC(=C2N=C1)[O-])F | |
| InChI Key | LDSAYITYLRHGQV-UHFFFAOYSA-N | |
| Appearance | Solid (predicted) | [2] |
| Solubility | Predicted to be sparingly soluble in water, more soluble in organic solvents like DMSO and DMF. | [4] |
Synthesis of 6-Fluoro-8-nitroquinoline: A Plausible Pathway
While specific, detailed preparations of 6-fluoro-8-nitroquinoline are not extensively documented in readily available literature, a robust and logical synthetic pathway can be proposed based on well-established named reactions for quinoline synthesis. The most plausible approach involves a two-step process: the formation of the 6-fluoroquinoline core via the Skraup synthesis, followed by regioselective nitration.[1][5]
The causality behind this choice lies in the reliability of the Skraup reaction for constructing the quinoline ring system from an appropriately substituted aniline.[6] Subsequent nitration is a standard electrophilic aromatic substitution, and the directing effects of the existing fluorine atom and the quinoline nitrogen guide the incoming nitro group.
Experimental Protocol: Hypothetical Skraup Synthesis and Nitration
This protocol is a self-validating system based on established methodologies for analogous compounds.[1][6] Critical parameters such as temperature control are emphasized to ensure safety and selectivity.
Part 1: Synthesis of 6-Fluoroquinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charge Reagents: To the flask, add 4-fluoroaniline, glycerol, a mild oxidizing agent (e.g., arsenic acid or the aniline substrate's corresponding nitro compound), and ferrous sulfate (to moderate the reaction).[5]
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. An exothermic reaction will occur.
-
Heating: Once the initial exotherm subsides, heat the reaction mixture under reflux for several hours to drive the cyclization and dehydration to completion.
-
Work-up: Cool the mixture and carefully pour it into a large volume of water. Neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide) to precipitate the crude product.
-
Purification: Isolate the crude 6-fluoroquinoline by steam distillation or solvent extraction. Further purify by column chromatography or recrystallization.
Part 2: Nitration of 6-Fluoroquinoline
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the purified 6-fluoroquinoline in concentrated sulfuric acid, cooling the mixture in an ice bath to 0-5 °C.
-
Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold.
-
Addition: Add the cold nitrating mixture dropwise to the stirred 6-fluoroquinoline solution, ensuring the internal temperature does not rise above 10 °C. The regioselectivity is directed to the 8-position due to the activating effect of the heterocyclic nitrogen on the benzene ring.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled low temperature for a specified duration, monitoring progress by Thin-Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice. The product will precipitate out of the acidic solution.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the crude 6-fluoro-8-nitroquinoline from a suitable solvent (e.g., ethanol) to obtain the purified product.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the pyridine ring (H2, H3, H4) will likely appear at lower field due to the electron-withdrawing effect of the nitrogen atom. The protons on the benzene portion (H5, H7) will be influenced by both the fluorine and nitro groups. Expect to see complex splitting patterns (doublets, doublets of doublets) due to proton-proton (³JHH) and proton-fluorine (JHF) couplings.[10]
-
¹³C NMR: The carbon spectrum will display nine signals for the nine unique carbon atoms. The carbon atom attached to the fluorine (C6) will show a large C-F coupling constant (¹JCF). Carbons adjacent to the nitro group (C8) and the heterocyclic nitrogen (C8a, C2) will be shifted downfield.[7]
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing definitive confirmation of the fluorine's electronic environment.[10]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values. Actual experimental values may vary.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Coupling Patterns |
| C2 | ~8.9 | ~152 | H2: dd |
| C3 | ~7.6 | ~123 | H3: dd |
| C4 | ~8.8 | ~135 | H4: d |
| C4a | - | ~128 | - |
| C5 | ~8.0 | ~120 | H5: d |
| C6 | - | ~160 (d, ¹JCF ≈ 250 Hz) | - |
| C7 | ~7.8 | ~115 (d, JCF ≈ 25 Hz) | H7: dd |
| C8 | - | ~140 | - |
| C8a | - | ~145 | - |
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:
-
Aromatic C-H Stretch: 3100-3000 cm⁻¹[11]
-
C=N and C=C Stretch (Quinoline Ring): 1600-1450 cm⁻¹[11]
-
Asymmetric N-O Stretch (NO₂): Strong band around 1550-1520 cm⁻¹
-
Symmetric N-O Stretch (NO₂): Strong band around 1350-1320 cm⁻¹
-
C-F Stretch: Strong band in the 1250-1150 cm⁻¹ region.
-
C-H Out-of-Plane Bending: 900-675 cm⁻¹, characteristic of the substitution pattern.[12]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) would confirm the molecular formula (C₉H₅FN₂O₂) by providing a highly accurate mass measurement of the molecular ion [M]⁺. The fragmentation pattern would likely involve the loss of NO₂, O, and subsequent cleavage of the quinoline ring system, providing further structural validation.[9]
Chemical Reactivity: A Hub for Derivatization
The dual functionalization of 6-fluoro-8-nitroquinoline makes it a highly versatile intermediate. Its reactivity is dominated by two key features: the susceptibility of the electron-deficient ring to nucleophilic attack and the reducibility of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group, combined with the electronegativity of the quinoline nitrogen, makes the benzene ring electron-deficient and thus activated towards nucleophilic attack. The fluorine atom at C6 is a good leaving group and is susceptible to displacement by a variety of nucleophiles.[10]
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic σ-complex known as a Meisenheimer-like intermediate. Subsequent loss of the fluoride ion restores the aromaticity and yields the substituted product.
-
Applications: This reaction is a powerful tool for introducing diverse functional groups at the 6-position, including alkoxides (to form ethers), amines (to form substituted anilines), and thiolates (to form thioethers).
Reduction of the Nitro Group
The nitro group is readily reduced to a primary amine, providing a critical entry point for a vast array of subsequent chemical transformations. This is arguably one of the most important reactions of this compound.[13]
-
Reagents: A variety of reducing agents can be employed, with the choice often depending on the presence of other sensitive functional groups. Common methods include:
-
Metal/Acid: Tin(II) chloride (SnCl₂) in concentrated HCl, or iron (Fe) in acetic acid.
-
Catalytic Hydrogenation: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
-
-
Applications: The resulting 8-amino-6-fluoroquinoline is a key intermediate.[13] The amino group can be diazotized and converted to other functionalities (e.g., -OH, -Cl, -Br), or it can participate in amide or sulfonamide bond formation, opening up extensive possibilities for building complex molecules for drug discovery programs.
Applications in Research and Drug Development
6-Fluoro-8-nitroquinoline is not typically an end-product but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups.
-
Antimicrobial and Anticancer Scaffolds: The quinoline core is a well-established pharmacophore.[2] Derivatives of nitroquinolines and fluoroquinolines have demonstrated significant potential as anticancer and antimicrobial agents.[2] This compound serves as a starting point for synthesizing libraries of novel derivatives for screening.
-
Precursor to 8-Aminoquinolines: It is a direct precursor to 8-amino-6-fluoroquinoline.[13] The 8-aminoquinoline class includes important drugs like primaquine, an antimalarial agent.[14] The fluorine at the 6-position can be used to modulate the pharmacological profile of such drug candidates.
-
Molecular Probes: The quinoline ring system is often fluorescent. Derivatization of 6-fluoro-8-nitroquinoline could lead to the development of novel fluorescent probes for biological imaging or chemosensors.[4]
Safety and Handling
Specific toxicology data for 6-fluoro-8-nitroquinoline is not widely published. However, based on the known hazards of related nitro-aromatic and quinoline compounds, stringent safety precautions are required.[15][16]
-
Potential Hazards:
-
Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or absorbed through the skin. Nitroaromatic compounds can cause methemoglobinemia.
-
Irritation: May cause serious irritation to the eyes, skin, and respiratory tract.
-
-
Handling Precautions:
-
Use only in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
References
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Gershon, H., Clarke, D. D., & Gershon, M. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Available at: [Link]
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3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. Available at: [Link]
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Charushin, V. N., et al. (2013). Reaction of quinolines fluorinated at the benzene ring with nitrogen-centered nucleophiles. ResearchGate. Available at: [Link]
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Ghafourian, T., & Zali-Boeini, H. (2012). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Journals. Available at: [Link]
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Quinoline, 8-fluoro-5-nitro-. PubChem. Available at: [Link]
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Dodd, M. C., et al. (2009). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine. Environmental Science & Technology. Available at: [Link]
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Xu, L., et al. (2011). 8-Nitroquinoline. ResearchGate. Available at: [Link]
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8-Nitroquinoline wiki. (n.d.). LookChem. Available at: [Link]
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